

Euphornin: A Technical Guide to its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: *Euphornin*

Cat. No.: *B1255149*

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Abstract

Euphornin is a complex diterpenoid isolated from the plant *Euphorbia helioscopia*. It has garnered significant interest within the scientific community for its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure of **Euphornin**, its physicochemical properties, and its mechanism of action as an inducer of apoptosis and cell cycle arrest in cancer cells. Detailed experimental protocols for the biological evaluation of **Euphornin** are also presented to facilitate further research and development.

Chemical Structure and Properties

Euphornin is a jatrophone-type diterpenoid characterized by a complex polycyclic structure. Its systematic IUPAC name is [(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[1]annulen-1-yl] benzoate[2][3]. The chemical structure of **Euphornin** is presented in Figure 1.

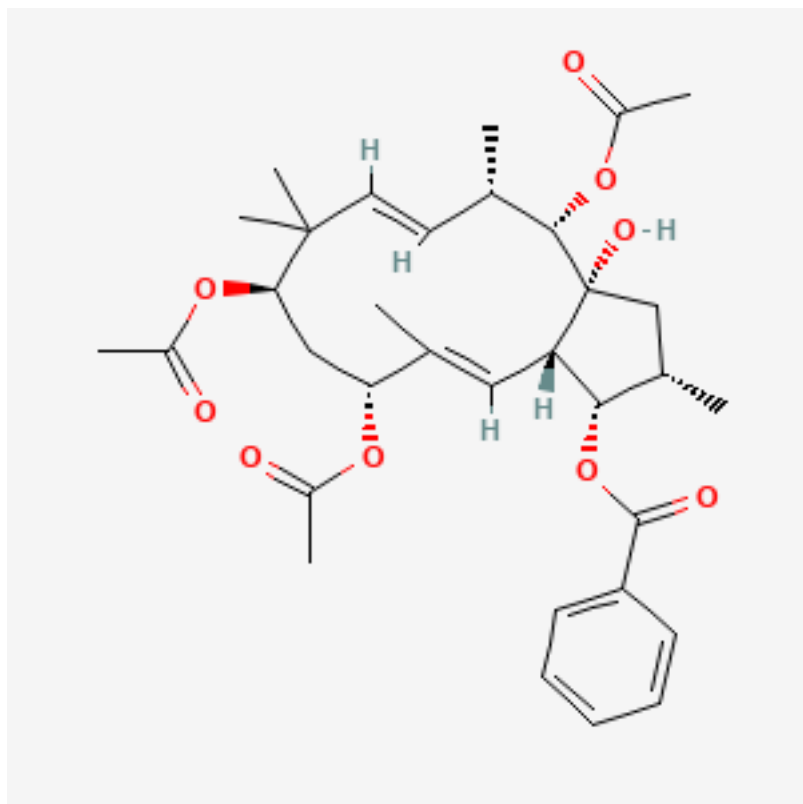


Figure 1. 2D Chemical Structure of

Euphornin.

A summary of the key physicochemical and identifying properties of **Euphornin** is provided in Table 1.

Property	Value	Reference
Molecular Formula	C ₃₃ H ₄₄ O ₉	[2][4]
Molecular Weight	584.7 g/mol	[4]
Exact Mass	584.29853298 Da	[4]
CAS Number	80454-47-3	[2][5]
Appearance	White to off-white solid powder	[2]
SMILES	<chem>C[C@H]1C[C@]2(--INVALID-LINK--/C=C([C@@H](C--INVALID-LINK--C)C)(C)C">C@HOC(=O)C)OC(=O)C)/C)O</chem>	[2]
InChI	InChI=1S/C33H44O9/c1-19-14-15-32(7,8)28(40-23(5)35)17-27(39-22(4)34)20(2)16-26-29(42-31(37)25-12-10-9-11-13-25)21(3)18-33(26,38)30(19)41-24(6)36/h9-16,19,21,26-30,38H,17-18H2,1-8H3/b15-14-,20-16-/t19-,21-,26-,27+,28+,29-,30-,33+/m0/s1	[2][3]
InChIKey	BRVXVMOWTHQKHC-NHTJSLHDSA-N	[2][3]

Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR) for **Euphornin** were not available in the searched resources. Researchers should refer to the primary literature on its isolation for this information.

Biological Activity and Mechanism of Action

Euphornin has been identified as an anticancer agent, primarily isolated from *Euphorbia helioscopia*[2][5]. Its cytotoxic effects are attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells[2][5].

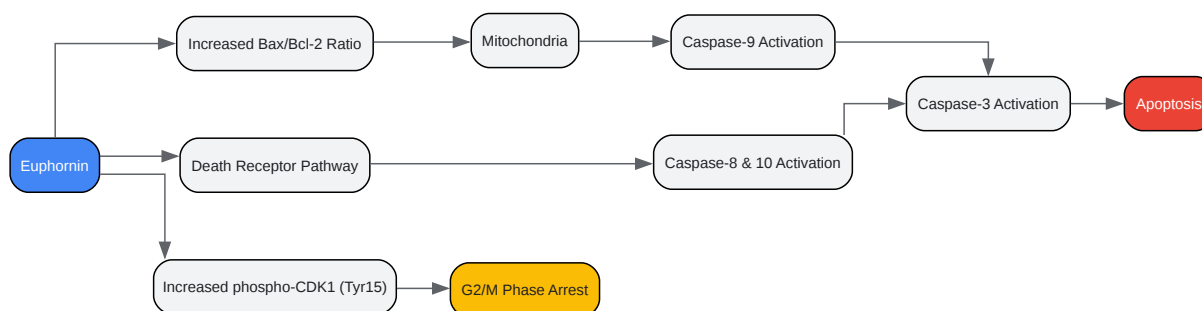
Induction of Apoptosis

Research has demonstrated that **Euphornin** induces apoptosis in human cervical adenocarcinoma HeLa cells through a caspase-mediated pathway[2][5]. Treatment with **Euphornin** leads to a significant increase in the levels of cleaved caspase-3, caspase-8, caspase-9, and caspase-10[2]. This suggests the involvement of both intrinsic (mitochondrial) and extrinsic apoptotic pathways. The pro-apoptotic activity of **Euphornin** is further supported by its ability to alter the Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization.

Cell Cycle Arrest

In addition to inducing apoptosis, **Euphornin** causes cell cycle arrest at the G2/M phase[2]. This is achieved by increasing the level of the phosphorylated form of Cyclin-Dependent Kinase 1 (phospho-CDK1 (Tyr15))[2][5].

The proposed signaling pathway for **Euphornin**'s anticancer activity is depicted in the following diagram.



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Caption: Signaling pathway of **Euphornin**-induced apoptosis and cell cycle arrest.

Experimental Protocols

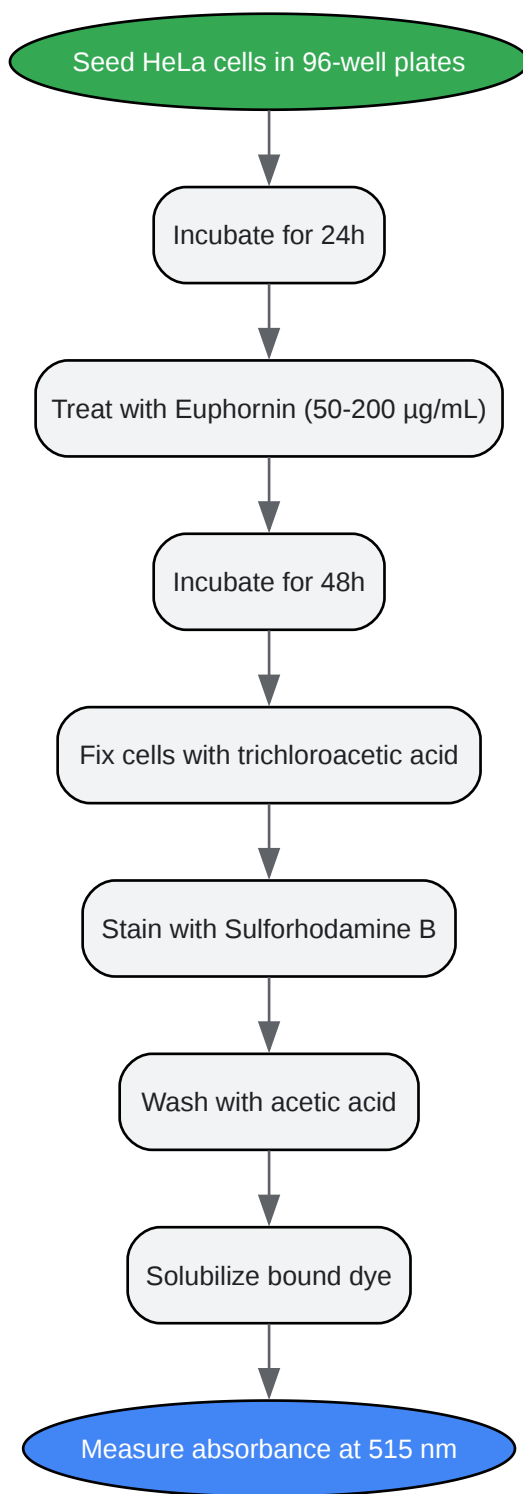
The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of **Euphornin**. These protocols are based on studies conducted on human cervical adenocarcinoma HeLa cells.

Cell Culture and Euphornin Treatment

- Cell Line: Human cervical adenocarcinoma (HeLa) cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Euphornin** Preparation: A stock solution of **Euphornin** is prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the culture medium.
- Treatment: Cells are treated with varying concentrations of **Euphornin** (e.g., 50-200 µg/mL) for specified time periods (e.g., 48 hours).

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to assess the effect of **Euphornin** on cell proliferation.



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Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.

Apoptosis Assays

- Cells are seeded on coverslips in a 6-well plate and treated with **Euphornin**.
- After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.
- Cells are then stained with Hoechst 33342 solution.
- Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
- HeLa cells are treated with **Euphornin** for 48 hours.
- Cells are harvested, washed with PBS, and resuspended in binding buffer.
- Cells are stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
- The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.

Cell Cycle Analysis

- HeLa cells are treated with **Euphornin** for 48 hours.
- Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
- Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide.
- The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis

- HeLa cells are treated with **Euphornin** for 48 hours.
- Total protein is extracted from the cells using a suitable lysis buffer.
- Protein concentration is determined using a BCA protein assay kit.

- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspases-3, -8, -9, -10, Bax, Bcl-2, phospho-CDK1, and total CDK1).
- After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Isolation and Synthesis

Euphornin is a natural product isolated from the plant *Euphorbia helioscopia*. Detailed protocols for its isolation and purification involve chromatographic techniques. However, a step-by-step protocol for its isolation was not available in the searched resources. The total synthesis of **Euphornin** has not been reported, although the synthesis of related complex diterpenoids has been achieved.

Conclusion

Euphornin is a promising natural product with significant anticancer activity. Its mechanism of action, involving the induction of apoptosis and G2/M cell cycle arrest, makes it a valuable lead compound for the development of novel cancer therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of **Euphornin** and explore its therapeutic potential. Further research is warranted to fully elucidate its molecular targets and to develop efficient methods for its synthesis.

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